8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Description
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
8-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H11N3/c1-6-7-4-8-5-10(7)3-2-9-6/h4-6,9H,2-3H2,1H3 |
InChI Key |
FIBBOYNFFKWHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CN=CN2CCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with 1,2-dibromoethane, followed by cyclization in the presence of a base such as potassium carbonate . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium azide or amines.
Major Products:
Scientific Research Applications
8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with G-protein coupled receptors (GPCRs), modulating intracellular signaling pathways . The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Core Structural Variations: Ring Fusion and Saturation
The imidazo-pyrazine scaffold exhibits positional isomerism depending on nitrogen arrangement:
- [1,5-a] vs. [1,2-a] Fusion :
- Imidazo[1,5-a]pyrazine (e.g., 8-methyl derivative): Nitrogen atoms are positioned at the 1- and 5-positions of the fused rings. This isomer is less common but critical in CNS-targeting compounds (e.g., orexin receptor antagonists) .
- Imidazo[1,2-a]pyrazine : More extensively studied, this isomer is prominent in anticancer agents (e.g., Gaq protein inhibitors like BIM-46174) and antimicrobial hydrazone derivatives .
- Saturation Effects :
- Tetrahydro derivatives (e.g., 8-methyl) enhance conformational flexibility and metabolic stability compared to unsaturated analogs. For instance, tetrahydroimidazo[1,5-a]pyrazine derivatives showed improved brain penetration in dual orexin receptor antagonists , while saturation in tetrahydroimidazo[1,2-a]pyrazine (compound 13) boosted NaV1.7 inhibition 10-fold compared to its unsaturated counterpart .
Substituent-Driven Activity and Selectivity
Key substituents and their impacts:
Target-Specific Pharmacological Profiles
- CNS Targets : Imidazo[1,5-a]pyrazine derivatives like 1-chloro analogs act on orexin receptors to promote sleep, with brain penetration optimized via phenethyl substituents .
- Kinase Inhibition: 8-Amino-imidazo[1,5-a]pyrazines achieve reversible BTK inhibition through hydrogen bonding with Ser538 and Asp539, crucial for treating autoimmune diseases .
- Antimicrobial Activity : Hydrazone-functionalized imidazo[1,2-a]pyrimidines exhibit broad-spectrum antibacterial effects, likely via membrane disruption .
Biological Activity
8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound notable for its potential biological activities. This compound features a bicyclic structure that incorporates both imidazole and pyrazine moieties, leading to its unique pharmacological properties. Its molecular formula is CHN with a molecular weight of approximately 137.18 g/mol. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine primarily involves its role as an orexin receptor antagonist . Orexins are neuropeptides that play a crucial role in regulating sleep-wake cycles and energy homeostasis. The compound has been shown to interact with both orexin OX1 and OX2 receptors, leading to significant effects on sleep patterns and cognitive functions.
Key Actions:
- Sleep Regulation : The compound has been demonstrated to decrease alertness and increase the duration of both REM and NREM sleep in animal models .
- Cognitive Enhancement : Research indicates that it may enhance memory functions in rats, suggesting potential applications in treating cognitive impairments .
Biological Activity Overview
The following table summarizes the biological activities associated with 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine:
Case Studies and Research Findings
Numerous studies have investigated the pharmacological properties of 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine:
- Sleep Disorders : A study highlighted that administration of this compound resulted in a dose-dependent increase in sleep duration in rodent models. This effect was linked to its antagonistic action on orexin receptors .
- Cognitive Function : In another study focusing on post-traumatic stress disorder (PTSD), the compound was shown to enhance cognitive performance by modulating orexin signaling pathways. The results indicated significant improvements in memory retention tasks compared to control groups .
- Synthetic Derivatives : Research into various derivatives of this compound has revealed that modifications can lead to enhanced efficacy or selectivity towards specific biological targets. For instance, certain derivatives demonstrated improved binding affinity to orexin receptors compared to the parent compound.
Comparative Analysis with Similar Compounds
The unique structural features of 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine distinguish it from other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | Bicyclic with tetrahydro structure | Orexin receptor antagonist |
| 3-Methyl-5,6-dihydroimidazo[1,5-a]pyrazine | Dihydro derivative | Potentially similar effects |
| Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1-carboxylate | Carboxylate derivative | Varies; less focus on orexin activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
